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Introduction

Furosemide, a potent loop diuretic, is widely used in clinical practice for managing edema and

hypertension. However, one of its significant side effects is ototoxicity, which can lead to

temporary or, in some cases, permanent sensorineural hearing loss.[1][2] The risk of hearing

damage is elevated with high doses, rapid intravenous administration, and co-administration

with other ototoxic drugs like aminoglycoside antibiotics.[1][3] Animal models are indispensable

tools for investigating the mechanisms of furosemide-induced hearing loss, screening for

protective agents, and establishing safe dosage guidelines. Common models include mice,

rats, guinea pigs, and chinchillas.[3] This document provides detailed protocols and data for

researchers studying the ototoxic effects of furosemide in a preclinical setting.

Mechanism of Furosemide Ototoxicity
Furosemide's primary ototoxic action targets the stria vascularis in the cochlea.[2] It inhibits the

Na-K-2Cl cotransporter (NKCC1), which is crucial for maintaining the high potassium

concentration in the endolymph and generating the endocochlear potential (EP).[1][2][4] The

EP is the essential driving force for the transduction currents in sensory hair cells. Inhibition of

NKCC1 disrupts this delicate ionic balance, leading to a rapid and reversible decrease in the

EP, which in turn impairs hair cell function and causes a temporary threshold shift.[3][4][5]

Furosemide can also reduce blood flow to the cochlea, potentially causing ischemia and

secondary damage.[1][2] While furosemide alone often causes reversible hearing loss, its co-

administration with drugs like aminoglycosides (e.g., kanamycin) can lead to synergistic
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ototoxicity, resulting in permanent hair cell loss.[3][5][6] This is because furosemide is believed

to disrupt the blood-cochlear barrier, increasing the penetration of other ototoxic substances

into the inner ear.[2][7]
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Caption: Simplified signaling pathway of furosemide-induced ototoxicity.

General Experimental Workflow
A typical study investigating furosemide-induced hearing loss follows a standardized workflow.

This ensures reproducibility and allows for clear comparison between control and treatment

groups. The process begins with animal selection and acclimatization, followed by a baseline

auditory assessment. After drug administration, auditory function is monitored over time, and

the experiment concludes with tissue collection for histological analysis of the cochlea.
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Caption: General experimental workflow for ototoxicity studies.

Quantitative Data Summary
The following tables summarize dosages and effects reported in various studies using animal

models to investigate furosemide-induced hearing loss. Co-administration with an

aminoglycoside like kanamycin is common to induce a more severe and permanent hearing

loss model.[6][8]

Table 1: Furosemide and Kanamycin Co-Administration in Mice
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Mouse Strain
Kanamycin
Dose & Route

Furosemide
Dose & Route

Key Findings
&
Observations

Reference

C57BL/6 1 mg/g (s.c.)

0.08, 0.10, 0.25,

or 0.40 mg/g

(i.p.)

Dose-dependent

increase in

degeneration/los

s of outer hair

cells (most

susceptible),

followed by inner

hair cells and

supporting cells.

[9]

Not Specified
700 and 1,000

mg/kg (s.c.)
100 mg/kg (i.v.)

Rapid i.v.

furosemide

administration

maximized inner

hair cell loss.

Caused severe

ABR threshold

shifts and spiral

ganglion cell

loss.

[8]

Not Specified 550 mg/kg (s.c.) 130 mg/kg (i.p.)

ABR threshold

increased to ~73

dB on day 7,

indicating

profound hearing

loss. Cochlear

degeneration

was observed.

[10]

Table 2: Furosemide Administration in Other Animal Models
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Animal Model
Furosemide Dose
& Route

Key Findings &
Observations

Reference

Rats (Normal) 40-50 mg/kg (i.v.)

Little change in

Endocochlear

Potential (EP) or

Compound Action

Potential (CAP)

threshold below 40

mg/kg. Steep dose-

response curve with

maximum effect at 50

mg/kg.

[11]

Rats (Albumin-

Deficient)
~20-25 mg/kg (i.v.)

Much more sensitive

to furosemide. The

dose for half-maximal

effect was about half

that of normal rats,

supporting the role of

unbound furosemide

in ototoxicity.

[11]

Guinea Pigs 100 mg/kg (i.v.)

Caused transient loss

of pinna reflex.

Reversible changes

included narrowing of

stria vascularis

capillaries and

cytoplasmic swelling

of outer hair cells.

[12]

Chinchilla Not Specified

(Systemic Injection)

Reversibly altered

basilar membrane

vibrations, with

response reductions

up to 61 dB at low

stimulus intensities,

implicating outer hair

[13]
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cells in cochlear

amplification.

Detailed Experimental Protocols
Protocol 1: Induction of Furosemide-Mediated Hearing
Loss in Mice
This protocol is adapted from studies using a combination of kanamycin and furosemide to

induce significant and permanent sensorineural hearing loss.[8][9][10]

Materials:

C57BL/6 mice (or other appropriate strain)

Kanamycin sulfate solution

Furosemide solution (e.g., Lasix)

Sterile saline

Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) or intravenous (i.v.)

injection

Animal scale

Procedure:

Animal Preparation: Acclimatize animals for at least one week before the experiment. Weigh

each mouse immediately before injection to ensure accurate dosing.

Kanamycin Administration: Administer a single dose of kanamycin (e.g., 1 mg/g or 1000

mg/kg) via subcutaneous injection.[8][9]

Furosemide Administration:

For permanent hearing loss models: 5 to 30 minutes after the kanamycin injection,

administer a single dose of furosemide.[8]
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The route can be intraperitoneal (e.g., 0.40 mg/g) or, for a more potent effect on inner hair

cells, intravenous (e.g., 100 mg/kg).[8][9]

For transient hearing loss models: Administer furosemide alone via i.v. or i.p. injection.

Control Group: Administer an equivalent volume of sterile saline to the control group using

the same injection routes and schedule.

Monitoring: Monitor the animals for 10-14 days post-injection.[9][10] Auditory function should

be assessed at baseline and at several time points after treatment.

Protocol 2: Auditory Brainstem Response (ABR)
Measurement
ABR is an objective electrophysiological measure used to assess hearing sensitivity by

recording neural responses to sound stimuli.[14][15][16]

Materials:

ABR recording system (e.g., TDT System 3)

Soundproof chamber

Heating pad to maintain animal body temperature (36.5°C–38.0°C)[14][17]

Anesthetic (e.g., Ketamine/Xylazine combination, 100 mg/kg and 10 mg/kg respectively)[15]

[17]

Subdermal needle electrodes

Ophthalmic ointment

Procedure:

Anesthesia: Anesthetize the mouse (e.g., i.p. injection of ketamine/xylazine). Confirm deep

anesthesia by lack of a toe-pinch reflex. Apply ophthalmic ointment to prevent eye dryness.

[15][17]
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Animal and Electrode Placement:

Place the anesthetized animal on a heating pad inside the soundproof chamber.

Insert three subdermal needle electrodes: an active electrode at the vertex of the skull, a

reference electrode over the mastoid of the test ear, and a ground electrode on the

contralateral hind limb or neck.[15][18]

Stimuli and Recording:

Position the speaker 10 cm from the test ear.[15]

Click Stimuli: Present broadband click stimuli (e.g., 100 μs duration) to get a general

assessment of hearing. Start at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10

dB steps until no waveform is discernible.[17][18]

Tone-Burst Stimuli: To assess frequency-specific hearing, present tone bursts at various

frequencies (e.g., 4, 8, 16, 32 kHz).[17]

Average the responses from multiple presentations (e.g., 512) at each intensity level to

improve the signal-to-noise ratio.[18]

Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity (dB

SPL) that produces a visually detectable and reproducible waveform (typically Wave I-V).[15]

[16]

Recovery: After recording, place the animal in a warm cage and monitor until it has fully

recovered from anesthesia.[18]

Protocol 3: Cochlear Histopathology
Histological analysis is performed at the end of the study to correlate functional hearing loss

with structural damage to the cochlea, particularly the hair cells and stria vascularis.[9]

Materials:

Dissection tools
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Fixative solution (e.g., 4% paraformaldehyde or a picric acid/formic acid solution)[9]

Decalcifying solution (e.g., EDTA or formic acid)[9]

Paraffin wax and embedding station

Microtome

Stains (e.g., Hematoxylin and Eosin - H&E)

Microscope

Procedure:

Tissue Collection: Following the final ABR measurement, euthanize the animal according to

approved institutional protocols. Immediately decapitate and dissect the temporal bones to

expose the cochleae.

Fixation and Decalcification:

Gently open the cochlea at the apex and round window to allow fixative perfusion.

Immerse the temporal bones in a fixative solution overnight at 4°C.

Transfer the tissue to a decalcifying solution. Monitor decalcification progress (e.g., with x-

rays or by feel) until the bone is pliable.[9]

Processing and Embedding: Dehydrate the decalcified cochleae through a graded series of

ethanol, clear with xylene, and embed in paraffin wax.

Sectioning and Staining:

Using a microtome, cut thin sections (e.g., 5-10 µm) of the cochlea.[9]

Mount the sections on glass slides and stain with H&E to visualize the general morphology

of the organ of Corti, hair cells, supporting cells, and stria vascularis.[9]
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Microscopic Evaluation: Examine the stained sections under a light microscope. Quantify

hair cell loss (inner and outer) and assess the integrity of the stria vascularis and spiral

ganglion neurons, comparing treated animals to controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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